3-Chloro-10H-phenothiazine
CAS No.: 1207-99-4
Cat. No.: VC21063963
Molecular Formula: C12H8ClNS
Molecular Weight: 233.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207-99-4 |
---|---|
Molecular Formula | C12H8ClNS |
Molecular Weight | 233.72 g/mol |
IUPAC Name | 3-chloro-10H-phenothiazine |
Standard InChI | InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H |
Standard InChI Key | DPUVPRWTWNQSOS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
3-Chloro-10H-phenothiazine (CAS: 1207-99-4) is a heterocyclic compound with the molecular formula C12H8ClNS and a molecular weight of 233.72 g/mol . The compound's structure consists of two benzene rings fused to a central thiazine ring, with a chlorine atom attached at the third position of the phenothiazine core .
Physical Properties
The compound typically appears as a pale yellow to yellow solid . Its three-dimensional structure is characterized by a slightly non-planar tricyclic system, which contributes to its unique chemical properties and reactivity.
Chemical Identifiers
Table 1: Chemical Identifiers of 3-Chloro-10H-phenothiazine
Identifier | Value |
---|---|
CAS Number | 1207-99-4 |
IUPAC Name | 3-chloro-10H-phenothiazine |
Molecular Formula | C12H8ClNS |
Molecular Weight | 233.72 g/mol |
InChI | InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H |
InChI Key | DPUVPRWTWNQSOS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl |
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-Chloro-10H-phenothiazine, with varying degrees of efficiency and practical application.
Alternative Synthetic Routes
Alternative methods include the direct chlorination of phenothiazine using chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of aluminum chloride catalyst . This electrophilic aromatic substitution reaction typically proceeds under reflux conditions to ensure complete chlorination.
Spectroscopic Characterization
Spectroscopic data provide essential information about the structural and electronic properties of 3-Chloro-10H-phenothiazine.
NMR Spectroscopy
The 1H NMR and 13C NMR spectra of 3-Chloro-10H-phenothiazine offer valuable insights into its structure. Although specific detailed NMR data for 3-Chloro-10H-phenothiazine is limited in the provided search results, the compound's aromatic protons typically appear in the range of 6.5-7.5 ppm in the 1H NMR spectrum, with the N-H proton often appearing as a broad singlet at around 7.8-8.1 ppm, based on data from similar phenothiazine derivatives .
Biological Activities
3-Chloro-10H-phenothiazine exhibits various biological activities that make it an interesting subject for pharmaceutical research.
Antitumor Activity
Studies have demonstrated that 3-Chloro-10H-phenothiazine possesses moderate antitumor activity. In a comparative study of various phenothiazine derivatives, 3-Chloro-10H-phenothiazine showed a TCID50 (tissue culture infectious dose for 50% of the population) value of 62.5 µg/mL against HEp-2 tumor cells .
Table 2: Comparative Antitumor Activity of Selected Phenothiazine Derivatives
Compound | TCID50 (µg/mL) |
---|---|
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | 11.5 |
10-[4-(phthalimido)butyl]-2-chloro-10H-phenothiazine | 31.3 |
3-Chloro-10H-phenothiazine | 62.5 |
Chemical Reactions
3-Chloro-10H-phenothiazine can participate in various chemical reactions, which makes it valuable as a synthetic intermediate.
Oxidation Reactions
The compound can undergo oxidation to form sulfoxides and sulfones when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate . One specific example is the oxidation using 30% H2O2 in glacial acetic acid, which yields 10H-phenothiazine-5,5-dioxides (sulfones) .
Reduction Reactions
Reduction of 3-Chloro-10H-phenothiazine can lead to the formation of corresponding dihydro derivatives. Common reducing agents for these transformations include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution Reactions
The chlorine atom in 3-Chloro-10H-phenothiazine makes it susceptible to nucleophilic substitution reactions. These reactions can be used to introduce various functional groups, expanding the compound's utility in organic synthesis.
Applications in Research and Industry
3-Chloro-10H-phenothiazine finds applications in several fields due to its unique structure and reactivity.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds, particularly those with antipsychotic properties. Derivatives of 3-Chloro-10H-phenothiazine are explored for their potential as therapeutic agents for various conditions:
-
Antipsychotic drugs for treating schizophrenia and other psychiatric disorders
-
Antiemetic medications for controlling nausea and vomiting
-
Anticancer agents, given their demonstrated cytotoxic effects against tumor cells
Materials Science Applications
In addition to its pharmaceutical relevance, 3-Chloro-10H-phenothiazine and its derivatives have applications in materials science:
-
Development of dyes and pigments
-
Creation of materials with specific electronic properties
-
Use in photophysical studies due to the electronic properties of the phenothiazine core structure
Structure-Activity Relationships
Understanding the relationship between structural modifications of 3-Chloro-10H-phenothiazine and their effects on biological activity provides valuable insights for drug development.
Position of Substitution
The position of the chlorine atom significantly influences the compound's biological activity. While 3-Chloro-10H-phenothiazine has the chlorine at position 3, variants with substitutions at different positions (e.g., 2-Chlorophenothiazine) exhibit different biological profiles and chemical reactivities .
N-Substitution Effects
N-substitution at the 10-position of 3-Chloro-10H-phenothiazine can dramatically alter its properties. For instance, derivatives such as 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine demonstrate modified pharmacological profiles compared to the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume